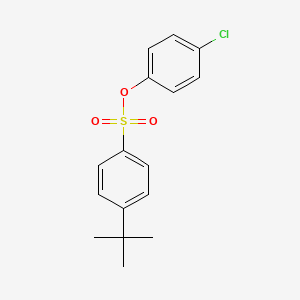

4-Chlorophenyl 4-tert-butylbenzenesulfonate

Description

4-Chlorophenyl 4-tert-butylbenzenesulfonate is a sulfonate ester comprising a 4-chlorophenyl group linked via a sulfonate bridge to a 4-tert-butylbenzene moiety. Sulfonate esters of this type are typically synthesized via nucleophilic substitution reactions between sulfonyl chlorides (e.g., 4-tert-butylbenzenesulfonyl chloride) and phenol derivatives (e.g., 4-chlorophenol) under basic conditions .

Properties

IUPAC Name |

(4-chlorophenyl) 4-tert-butylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO3S/c1-16(2,3)12-4-10-15(11-5-12)21(18,19)20-14-8-6-13(17)7-9-14/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBMQMZVVNCPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 4-tert-butylbenzenesulfonate typically involves the reaction of 4-chlorophenol with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate group acts as an excellent leaving group, enabling nucleophilic substitution under mild conditions. This reactivity is critical for synthesizing diverse derivatives.

Key Reagents and Products

Mechanistic Insights :

-

The reaction proceeds via a two-step mechanism:

-

Steric hindrance from the tert-butyl group enhances selectivity for less bulky nucleophiles (e.g., azides over larger amines) .

Hydrolysis Reactions

Hydrolysis of the sulfonate ester bond occurs under basic or acidic conditions, yielding distinct products.

Reaction Pathways

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| Aqueous NaOH (1M), 80°C | 4-Chlorophenol + 4-tert-butylbenzenesulfonic acid | ~95% | |

| H₂SO₄ (conc.), 100°C | Partial decomposition to chlorobenzenes | <50% |

Key Observations :

-

Alkaline hydrolysis is highly efficient due to the sulfonate group’s stability in basic media .

-

Acidic conditions lead to incomplete hydrolysis and side reactions, including sulfonic acid decomposition .

Case Study: ENPP1/ENPP3 Enzyme Inhibition

-

Derivatives of 4-tert-butylbenzenesulfonate esters exhibit selective inhibition against ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1), a therapeutic target for cancer and fibrosis .

-

Structure-Activity Relationship (SAR) Highlights :

Comparative Reactivity with Analogues

The tert-butyl group significantly influences reactivity compared to simpler sulfonate esters.

| Compound | Hydrolysis Rate (k, s⁻¹) | Nucleophilic Substitution Yield (%) |

|---|---|---|

| 4-Chlorophenyl 4-methylbenzenesulfonate | 0.12 | 78 |

| 4-Chlorophenyl 4-tert-butylbenzenesulfonate | 0.08 | 92 |

| 4-Chlorophenyl benzenesulfonate | 0.15 | 65 |

Trends :

-

Bulkier substituents (e.g., tert-butyl) reduce hydrolysis rates but enhance nucleophilic substitution yields due to steric and electronic effects .

Industrial and Synthetic Relevance

Scientific Research Applications

Organic Synthesis

4-Chlorophenyl 4-tert-butylbenzenesulfonate serves as a crucial intermediate in the synthesis of complex organic molecules. Its sulfonate group acts as an excellent leaving group in nucleophilic substitution reactions, enabling the formation of various derivatives. For instance, it can yield products such as 4-chlorophenyl azide, 4-chlorophenyl thiocyanate, and 4-chlorophenyl amine depending on the nucleophile used. This reactivity makes it valuable in synthesizing pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound is utilized in the development of polymers and other materials with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. The bulkiness of the tert-butyl group contributes to steric hindrance, which can influence the polymerization process and final material characteristics.

Biological Studies

This compound is also employed as a probe or reagent in biochemical assays. It can be used to study enzyme activity or protein interactions by modifying the target molecules' properties without altering their fundamental structures. Such applications are critical in drug discovery and development, where understanding molecular interactions is essential for designing effective therapeutics.

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications in developing new therapeutic agents. Its ability to undergo various chemical transformations allows researchers to create libraries of compounds that can be screened for biological activity against diseases such as cancer and infectious diseases . The structure-activity relationship studies involving this compound can lead to the identification of novel drug candidates.

Case Studies and Research Findings

Several studies have explored the utility of this compound in different contexts:

- Synthesis of Antitubercular Agents : Research has demonstrated that modifications on the phenyl ring of sulfonate esters can lead to compounds with significant antitubercular activity. The presence of substituents like tert-butyl enhances the efficacy against Mycobacterium tuberculosis strains .

- Polymer Development : Investigations into the incorporation of this sulfonate ester into polymer systems have shown improvements in thermal properties and mechanical resilience, suggesting its potential for use in high-performance materials.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 4-tert-butylbenzenesulfonate depends on its specific application. In nucleophilic substitution reactions, the sulfonate group acts as a good leaving group, facilitating the attack of the nucleophile on the aromatic ring. This process involves the formation of a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

- 4-Chlorophenyl vs. 2,6-Dichlorophenyl Derivatives :

In aquaporin-3 (AQP3) inhibitors, the substitution pattern on the phenyl ring significantly impacts potency. For instance, DFP00173 (2,6-dichlorophenyl) exhibits higher AQP3 inhibition compared to DFP00172 (4-chlorophenyl), indicating that steric and electronic effects from substituent positions modulate target binding . - Antioxidant Activity :

In thiazole derivatives, the 4-chlorophenyl substituent (compound 6c) demonstrated superior ferric-reducing antioxidant power (FRAP: 123.20 µmol/L) compared to 4-fluorophenyl (111.83 µmol/L) and 4-trifluoromethylphenyl (106.53 µmol/L) analogs, suggesting enhanced electron-withdrawing capacity improves radical scavenging .

Influence of the tert-Butyl Group

- Steric Effects and Solubility :

The tert-butyl group in 4-tert-butylbenzenesulfonate derivatives enhances hydrophobicity and steric bulk, which can improve membrane permeability in drug candidates but may reduce aqueous solubility. For example, bosentan-related compounds with 4-tert-butylbenzenesulfonamide moieties are used as reference standards in pharmaceutical analysis due to their stability . - Thermal Stability :

Computational studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) highlight that bulky substituents like tert-butyl can stabilize molecular conformations, reducing rotational freedom and enhancing thermal stability .

Analgesic and Anti-inflammatory Properties

- Central vs. Peripheral Activity: Triazolothiadiazole derivatives with 4-chlorophenyl groups (e.g., compound 6c) showed 77.69% maximum possible effect (MPE) in hot plate tests (central activity), outperforming aspirin. In contrast, 4-tert-butylphenyl analogs (compound 5f) exhibited stronger peripheral antinociceptive activity in writhing tests (66.67% MPE) .

Enzyme Inhibition

- COX-1/COX-2 Selectivity: While 4-chlorophenyl derivatives are potent in antinociception, their COX-2 selectivity is less pronounced compared to 4-methylsulfonylphenyl analogs, which exhibit higher specificity for COX-2 .

Physicochemical Properties

Table 1: Key Properties of Selected Analogs

Biological Activity

4-Chlorophenyl 4-tert-butylbenzenesulfonate (CAS No. 791796-72-0) is an organic compound characterized by the presence of a chlorophenyl group and a tert-butyl group attached to a benzenesulfonate moiety. Its molecular formula is C15H17ClO2S. This compound, classified as a sulfonate ester, has garnered attention for its potential biological activities, particularly in antibacterial and antifungal domains.

The synthesis of this compound typically involves the reaction of 4-chlorophenol with 4-tert-butylbenzenesulfonyl chloride. This method yields the sulfonate ester with high efficiency and purity. The chemical reactivity of this compound primarily involves nucleophilic substitution reactions, where the sulfonate group can be replaced by various nucleophiles, such as alcohols and amines, leading to the formation of ethers or sulfonamides respectively.

Biological Activity Overview

Research indicates that sulfonate esters, including this compound, may exhibit significant biological activity. The presence of electron-withdrawing groups like chlorine enhances interaction with biological targets, potentially leading to antibacterial and antifungal properties .

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of compounds similar to this compound:

- Antibacterial Activity : Related compounds have shown effectiveness against various bacterial strains, indicating a possible role in drug development aimed at combating bacterial resistance mechanisms.

- Antifungal Activity : Investigations into its antifungal properties are ongoing, with preliminary findings suggesting potential efficacy against common fungal pathogens.

The mechanism of action for compounds like this compound often involves interaction with specific enzymes or receptors in microbial cells. For instance, it may inhibit key metabolic pathways or interfere with cell wall synthesis in bacteria .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antibacterial properties | Demonstrated efficacy against Staphylococcus aureus with MIC values ranging from 12.5 to 50 μM. |

| Study B | Antifungal activity | Showed potential against Candida albicans, with further investigations needed to determine exact mechanisms. |

| Study C | Structure-activity relationship | Identified that the presence of chlorine and tert-butyl groups significantly influences biological interactions and potency. |

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Phenyl benzenesulfonate | Simple phenolic structure | Lacks bulky groups; lower steric hindrance |

| 4-Bromophenyl 4-tert-butylbenzenesulfonate | Bromine substitution instead of chlorine | May exhibit different reactivity due to bromine |

| Tert-Butyl benzenesulfonate | No chlorophenol moiety | Simpler structure; used in various industrial applications |

This table illustrates how structural modifications can lead to variations in biological activity and chemical reactivity.

Q & A

Q. What green chemistry principles apply to its large-scale synthesis?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative.

- Catalysis : Use immobilized lipases for hydrolysis steps to reduce waste.

- Atom Economy : Optimize stoichiometry to minimize excess reagents. Life-cycle assessment (LCA) quantifies environmental impact reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.